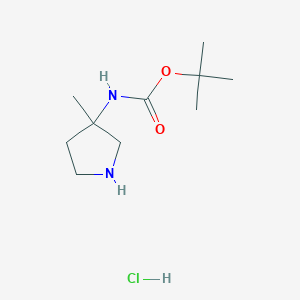

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride

Description

tert-Butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: 1946021-37-9) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a tert-butyl carbamate (Boc) group attached to the nitrogen. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications, particularly as a building block in proteolysis-targeting chimeras (PROTACs) and other protein degraders .

Properties

IUPAC Name |

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMVQVILSXAFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.

Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction between the pyrrolidine derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Primary or secondary amines.

Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of pharmaceuticals and specialty chemicals.

Biology

In biological research, tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride has been employed to study enzyme inhibitors and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool in pharmacological studies.

Medicine

The compound shows potential in drug development, particularly in targeting diseases such as cancer and neurodegenerative disorders. Its structural properties allow it to interact with specific enzymes and receptors, leading to therapeutic effects.

Industry

In industrial applications, this compound is used in the production of various chemical products and intermediates, enhancing the efficiency of chemical processes.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of acetylcholinesterase (AChE) by this compound. The results indicated significant reduction in enzyme activity, suggesting its potential use in treating Alzheimer's disease.

Case Study 2: GABA Receptor Interaction

Research explored the compound's interaction with GABA receptors, indicating that it could modulate neurotransmitter activity, thus influencing mood and anxiety disorders.

Research Findings

Recent studies highlight several biological activities associated with this compound:

- Enzyme Inhibition : Demonstrated potential in inhibiting various enzymes critical for metabolic pathways.

- Receptor Binding : Exhibited notable binding affinity for specific receptors, essential for evaluating therapeutic potential.

- Anticancer Activity : In vitro studies suggested significant growth inhibition against cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

- Purity : ≥97% (HPLC)

- Storage : Room temperature .

PharmaBlock Sciences and Pharmablock (USA) Inc. are prominent suppliers of this compound, emphasizing its role in drug discovery pipelines .

The structural and functional attributes of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride are compared below with analogous compounds to highlight differences in heterocyclic cores, substituents, stereochemistry, and applications.

Table 1: Comparative Analysis of Structurally Related Compounds

* Calculated molecular weight excluding HCl.

Key Structural and Functional Differences

The spirocyclic compound (2,7-diazaspiro[3.5]nonane) introduces conformational rigidity, which may enhance selectivity in enzyme inhibition .

Substituent Effects: 3-Methyl vs. 4-Fluoro: The 3-methyl group in the parent compound provides steric bulk, whereas the 4-fluoro substituent introduces electronegativity, influencing hydrogen bonding and metabolic stability .

Stereochemical Considerations :

- The (3S)-methyl enantiomer (CAS: 869481-92-5) highlights the importance of chirality in drug-receptor interactions, as stereochemistry can drastically alter pharmacological activity .

Salt Forms :

- Hydrochloride salts (e.g., CAS: 1946021-37-9 and 217806-26-3) are preferred in drug formulations for improved crystallinity and solubility compared to free bases .

Biological Activity

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 927652-04-8

The compound consists of a tert-butyl group attached to a pyrrolidine moiety, which is known to influence its interaction with biological systems. The presence of the carbamate functional group allows for potential interactions with nucleophilic sites on proteins, affecting enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is significant in the context of drug development where enzyme modulation can alter disease pathways.

- Receptor Modulation : It may act as an inhibitor or activator of certain receptors, influencing various biochemical pathways and cellular processes. Detailed studies are needed to elucidate the exact molecular targets involved.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity across various contexts:

- Antimicrobial Activity : Studies have shown that related compounds in the pyrrolidine class possess antimicrobial properties. For instance, derivatives have been screened against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may offer neuroprotective benefits. For example, certain pyrrolidine derivatives have demonstrated protective effects in models of neurodegeneration by modulating inflammatory responses and oxidative stress .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests efficient absorption and metabolism, which is crucial for therapeutic applications. Studies on N-methylpyrrolidone (NMP), a related compound, indicate rapid biotransformation and elimination from the body .

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A study investigating the interaction of pyrrolidine derivatives with specific enzymes revealed that this compound could significantly inhibit enzyme activity, suggesting its potential as a lead compound in drug development.

- Case Study 2 : Research on neuroprotective properties demonstrated that similar compounds reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta, indicating a potential role in Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a pyrrolidine precursor (e.g., 3-methylpyrrolidin-3-amine) with tert-butyl carbamate under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF at 50–80°C facilitates deprotonation and carbamate formation . Optimizing stoichiometry (1:1.2 molar ratio of amine to carbamate) and reaction time (12–24 hours) improves yield. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- 1H NMR : Key signals include the tert-butyl group (δ 1.4–1.5 ppm, singlet, 9H) and the pyrrolidine methyl group (δ 1.2–1.3 ppm, triplet). Coupling patterns in the pyrrolidine ring (δ 3.0–3.5 ppm) help assign substituent positions.

- 13C NMR : The carbonyl carbon (C=O) appears at δ 155–160 ppm, while the tert-butyl carbons resonate at δ 28–30 ppm (CH₃) and δ 80–82 ppm (quaternary C).

- 2D Experiments : NOESY or ROESY confirms stereochemistry by detecting spatial proximity between the methyl group and adjacent protons .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from polymorphism or dynamic effects in solution. For example, X-ray crystallography (using SHELXL ) might reveal a rigid chair conformation, while NMR suggests ring puckering due to solvent interactions. Strategies include:

Q. How do hydrogen-bonding networks influence crystallization and stability?

The hydrochloride salt forms strong N–H···Cl⁻ hydrogen bonds (2.8–3.0 Å), stabilizing the crystal lattice. Graph set analysis (as per Etter’s rules ) can classify motifs like R₂²(8) rings involving carbamate NH and chloride ions. Solvent choice (e.g., ethanol/water mixtures) affects nucleation kinetics, with polar solvents favoring ionic interactions .

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

The 3-methylpyrrolidine core introduces a stereogenic center prone to racemization during synthesis. Mitigation strategies:

Q. How can computational methods predict biological interactions of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes with active-site lysine residues).

- Pharmacophore Mapping : Identify hydrogen-bond acceptors (carbamate carbonyl) and hydrophobic regions (tert-butyl group) for receptor compatibility.

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.